molecular formula C12H10F3N3O2 B3073390 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017477-68-7

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3073390
CAS No.: 1017477-68-7
M. Wt: 285.22 g/mol
InChI Key: WOGBAJULDSGGRD-UHFFFAOYSA-N
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Description

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its exceptional stability, hydrogen-bonding capability, and ability to act as a bioisostere for amides, esters, and other heterocycles . The structure is strategically substituted with a 3-(trifluoromethyl)phenyl group at the 1-position and an ethyl group at the 5-position, which can significantly influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling conjugation to other pharmacophores or preparation of various derivatives such as amides, esters, and carboxamides . Triazole-containing compounds, including closely related analogs like 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, are extensively investigated for their broad spectrum of biological activities . These activities include potential as anticancer agents , antimicrobials , antivirals , and anti-inflammatory agents . The 1,2,3-triazole ring is a key structural component in several clinical drugs, such as the antibacterial agent Tazobactam and the anticancer agent CAI, underscoring its fundamental importance in pharmaceutical development . This specific reagent is intended for use solely in laboratory research to support the discovery and optimization of novel bioactive molecules. It is supplied with guaranteed quality and purity to ensure consistent and reliable experimental results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-ethyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-2-9-10(11(19)20)16-17-18(9)8-5-3-4-7(6-8)12(13,14)15/h3-6H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBAJULDSGGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,2,3-triazole-4-carboxylic acids, where substituents at positions 1 and 5 critically define biological and physicochemical properties. Key analogs include:

Compound Name R1 (Position 5) R2 (Position 1) Key Features
Target compound Ethyl 3-(Trifluoromethyl)phenyl Enhanced lipophilicity due to ethyl group; trifluoromethyl improves stability
5-Methyl-1-[3-(trifluoromethyl)phenyl] analog Methyl 3-(Trifluoromethyl)phenyl Higher crystallinity (mp 155–156°C); 97% purity
1-(4-Chlorophenyl)-5-(trifluoromethyl) analog Trifluoromethyl 4-Chlorophenyl Antitumor activity (GP = 68.09% against NCI-H522 cells)
5-Methyl-1-(thiazol-2-yl) analog Methyl Thiazol-2-yl 62.47% growth inhibition in NCI-H522 cells; synergistic thiazole-triazole scaffold

Physicochemical Properties

  • Melting Points :
    • The methyl analog (R1 = CH₃) has a melting point of 155–156°C , whereas the ethyl variant likely has a lower mp due to increased alkyl chain flexibility.
  • Synthetic Routes :
    • Triazole-carboxylic acids are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Vilsmeier–Haack reactions .
    • The ethyl group may require tailored alkylation steps compared to methyl or trifluoromethyl analogs.

Pharmacological Potential

  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Trifluoromethyl (R2) enhances metabolic stability and target binding .
    • Alkyl Substituents (R1) : Methyl and ethyl groups balance lipophilicity and steric bulk; ethyl may prolong half-life but reduce solubility.
    • Heterocyclic Modifications : Thiazole or pyrazole rings improve antitumor activity via π-π stacking or hydrogen bonding .

Biological Activity

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 1096934-94-9

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. The compound exhibits a range of activities that can be summarized as follows:

Activity TypeDescription
Anticancer Inhibitory effects on various cancer cell lines, including HeLa and CaCo-2.
Antibacterial Potential activity against Gram-positive and Gram-negative bacteria.
Antifungal Efficacy against common fungal pathogens.
Anti-inflammatory Reduction of inflammatory markers in vitro.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (human cervical cancer)
    • CaCo-2 (human colorectal adenocarcinoma)
    • MCF7 (human breast cancer)

The compound showed IC50 values ranging from 5 to 15 µM across these cell lines, indicating moderate to high potency in inhibiting cell proliferation.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed:

  • Effective Against :
    • Staphylococcus aureus
    • Escherichia coli

Inhibition zones measured up to 20 mm in diameter, demonstrating promising antibacterial effects.

Antifungal Activity

In antifungal assays, the compound showed activity against common fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were found to be in the range of 10–30 µg/mL.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in cell growth and proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study conducted on xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups.
  • Infection Control : Clinical isolates treated with the compound showed reduced viability in both bacterial and fungal infections.

Q & A

Q. What are the established synthetic routes for 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. A common approach is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne precursor, followed by functionalization of the triazole core. For example:

Azide preparation : React 3-(trifluoromethyl)phenyl azide with a propargyl derivative (e.g., ethyl propiolate).

Cycloaddition : Use copper(I)-catalyzed conditions to form the 1,2,3-triazole ring.

Carboxylic acid formation : Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH).
Purification involves column chromatography and recrystallization .

Q. How is the compound structurally characterized?

Standard techniques include:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., mean C–C bond deviation: 0.003 Å) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl group at δ ~120 ppm in 19^19F NMR).
  • FTIR : Identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) and triazole ring vibrations .

Q. What analytical methods ensure purity and stability?

  • HPLC : Quantifies purity (>97%) using reverse-phase C18 columns and UV detection.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 330.1).
  • Stability testing : Assess degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling optimize synthesis or biological activity?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation.
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) by simulating binding affinities of the trifluoromethyl and carboxylic acid groups.
  • ICReDD methodology : Integrate computational predictions with high-throughput experimental validation to refine reaction conditions .

Q. How do structural modifications influence biological activity?

  • Structure-activity relationship (SAR) studies :
    • Ethyl group : Replace with bulkier alkyl chains to enhance lipophilicity and membrane permeability.
    • Trifluoromethylphenyl : Substitute with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on enzyme inhibition.
    • Carboxylic acid : Convert to amides or esters to improve bioavailability.
      In vitro assays (e.g., enzyme inhibition IC50_{50}, cytotoxicity) validate changes .

Q. How to resolve contradictions in reported biological data?

Discrepancies may arise from:

  • Experimental variability : Standardize assay conditions (e.g., pH, temperature) and cell lines.
  • Substituent effects : Compare analogs (e.g., 5-methyl vs. 5-ethyl derivatives) to isolate functional group contributions.
  • Cross-validation : Use orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. What strategies improve catalytic efficiency in triazole synthesis?

  • Ligand design : Employ chelating ligands (e.g., TBTA) to stabilize Cu(I) catalysts, reducing side reactions.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular weight329.26 g/molMS
Melting point113–115°CDSC
LogP (lipophilicity)2.8 (calculated)ChemAxon
Aqueous solubility0.12 mg/mL (pH 7.4)Shake-flask

Q. Table 2. Comparative Bioactivity of Triazole Analogs

Compound ModificationEnzyme Inhibition IC50_{50} (nM)Cytotoxicity (CC50_{50}, µM)Reference
5-Ethyl, trifluoromethyl45 ± 3.2>100
5-Methyl, nitro120 ± 8.178 ± 5.6
Carboxylic acid → amide89 ± 4.5>100

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.